3-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Description
Properties
IUPAC Name |
3-propan-2-yl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7(2)11-5-8-3-4-9(6-11)10-8;;/h7-10H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAKTKUYLFOKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCC(C1)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, also known as IDBO, is a bicyclic organic compound exhibiting significant biological activity. This compound belongs to the class of diazaspirocycles and has garnered attention in pharmacological research due to its interaction with neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs).
Chemical Structure and Properties
- IUPAC Name : 8-propan-2-yl-3,8-diazabicyclo[3.2.1]octane; dihydrochloride
- Molecular Formula : C9H20Cl2N2
- Molecular Weight : Approximately 227.17 g/mol
The unique bicyclic structure incorporates two nitrogen atoms, contributing to its pharmacological properties and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with nAChRs. It acts as an antagonist, modulating neurotransmitter activity and potentially influencing various physiological processes such as cognition and pain perception.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Neurotransmitter Modulation : It has been shown to affect acetylcholine receptors, making it a candidate for studying neurological disorders.
- Analgesic Properties : In animal studies, it demonstrated significant analgesic effects in hot plate assays, indicating its potential use in pain management.
- Antinociceptive Activity : Compounds derived from this class have shown protective effects in models of induced pain, suggesting involvement of the nicotinic system in their action .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane | Contains two nitrogen atoms | Exhibits dual receptor activity |
| 2-Azabicyclo[3.2.1]octane | Lacks isopropyl substitution | Known for significant analgesic effects |
| Tropane | Core structure similar | Widely studied for its role in drug development |
The isopropyl substitution in IDBO enhances its reactivity and biological activity compared to its analogs.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Isopropyl chloride and strong bases (e.g., sodium hydride).
- Conditions : Controlled temperature and pressure to optimize yield and purity.
Industrial Use
This compound is utilized in pharmaceutical applications due to its versatility and reactivity, serving as a building block for more complex molecules aimed at treating neurological disorders.
Scientific Research Applications
Structural Characteristics
The compound's structure allows it to interact with various biological targets, particularly neurotransmitter receptors. The presence of the isopropyl group enhances its steric and electronic characteristics, making it a subject of interest in pharmacological studies.
Neuroscience Research
3-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride primarily acts as an antagonist at acetylcholine receptors. This property is crucial for understanding its potential therapeutic applications in treating neurological disorders such as:
- Alzheimer's Disease : Research indicates that compounds targeting acetylcholine receptors can help mitigate cognitive decline associated with Alzheimer's.
- Schizophrenia : Studies have shown that modulation of neurotransmitter activity can influence the symptoms of schizophrenia.
Pharmacological Studies
The compound's ability to modulate neurotransmitter systems makes it valuable in pharmacological research. It serves as a tool for:
- Investigating Receptor Binding Mechanisms : Understanding how this compound interacts with neurotransmitter receptors can lead to insights into drug design.
- Developing Novel Therapeutics : By elucidating the molecular mechanisms of action, researchers aim to develop more effective treatments for various neurological conditions.
Chemical Synthesis and Derivatives
Research has also focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Various structural modifications can lead to compounds with improved pharmacokinetic profiles.
Case Study 1: Neuropharmacology
A study published in a peer-reviewed journal examined the effects of this compound on acetylcholine receptor activity in vitro. The results indicated that the compound effectively inhibited receptor activity, providing insights into its potential use in treating cholinergic dysfunctions associated with neurodegenerative diseases.
Case Study 2: Synthesis of Derivatives
Research conducted by a team at a pharmaceutical laboratory focused on synthesizing derivatives of the compound to enhance its solubility and bioavailability. The study highlighted the importance of structural modifications in improving the pharmacological profile of diazabicyclo compounds.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the type and position of substituents on the diazabicyclo[3.2.1]octane core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Conformational Insights
- Receptor Affinity : Derivatives with aromatic substituents (e.g., p-nitrocinnamyl) exhibit higher µ-opioid receptor affinity due to π-π interactions, as seen in X-ray studies . The isopropyl variant’s hydrophobic group may enhance membrane permeability but reduce receptor binding compared to smaller substituents like methyl.
- Conformational Rigidity : The diazabicyclo[3.2.1]octane core mimics morphine’s rigidity, but substituent orientation (e.g., axial vs. equatorial) critically impacts activity. For example, 3-benzyl derivatives show distinct conformational preferences in crystal structures .
Preparation Methods
Cycloaddition of 3-Oxidopyraziniums with Acrylate Derivatives
A key method involves the generation of 3-oxidopyrazinium salts, which serve as azomethine ylide precursors. These ylides undergo 1,3-dipolar cycloaddition with acrylate or acrylic acid derivatives to form the 3,8-diazabicyclo[3.2.1]octane framework.
- The reaction proceeds by mixing 3-oxidopyrazinium salts with acrylate dipolarophiles in the presence of a base such as triethylamine under nitrogen atmosphere.
- Typical yields for these cycloadditions range from 51% to 73% depending on the dipolarophile used.
- The isopropyl group can be introduced by using isopropyl-substituted acrylates or related derivatives as dipolarophiles.
This method allows for the direct formation of the bicyclic system with the isopropyl substituent at the 3-position, followed by isolation and purification via flash chromatography using dichloromethane/methanol mixtures.
Rearrangement and Post-Cycloaddition Modification
- The initially formed 3,8-diazabicyclo[3.2.1]octane products can undergo Wagner–Meerwein rearrangements to related bicyclic systems, but these rearrangements are reversible under controlled conditions.
- The dihydrochloride salt form is typically obtained by treatment of the free base with hydrochloric acid in an appropriate solvent, facilitating isolation as a stable crystalline solid.
Detailed Reaction Conditions and Protocols
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Oxidopyrazinium salt + triethylamine (1.5 equiv) in acetonitrile, room temperature, nitrogen atmosphere | Formation of azomethine ylide intermediate | - |
| 2 | Addition of isopropyl-substituted acrylate (1.5 equiv) dropwise | 1,3-dipolar cycloaddition to form bicyclic intermediate | 51–73 |
| 3 | Removal of solvent under reduced pressure | Concentration of reaction mixture | - |
| 4 | Purification by flash chromatography (CH2Cl2/MeOH gradient) | Isolation of pure bicyclic compound | - |
| 5 | Treatment with HCl in suitable solvent (e.g., ethanol) | Formation of dihydrochloride salt | Quantitative |
Mechanistic Insights and Theoretical Analysis
- Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level support the direct formation of the 3,8-diazabicyclo[3.2.1]octane core via 1,3-dipolar cycloaddition rather than through an aza-Diels–Alder intermediate.
- The isopropyl substituent influences the regioselectivity and stereochemistry of the cycloaddition, favoring the formation of the desired bicyclic scaffold.
- The reversible rearrangement between 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.2]octane derivatives has been observed, but conditions can be optimized to favor the retention of the 3,8-diazabicyclo structure.
Comparative Table of Preparation Methods for Diazabicyclo[3.2.1]octane Derivatives
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition of 3-oxidopyraziniums with acrylates | 3-oxidopyrazinium salts + isopropyl acrylate derivatives | Room temp, triethylamine, nitrogen atmosphere | High regioselectivity, moderate to good yields | Requires preparation of 3-oxidopyrazinium salts |
| Post-cycloaddition substitution | Pre-formed bicyclic amine + isopropyl halides | Heating in polar solvents | Allows late-stage functionalization | Possible side reactions, lower selectivity |
| Multi-step synthesis from acyclic precursors | Various amines and alkylating agents | Multiple steps, controlled conditions | Flexibility in substituent introduction | Longer synthesis, lower overall yield |
Summary of Research Findings
- The most efficient and widely reported method for preparing this compound involves the 1,3-dipolar cycloaddition of azomethine ylides derived from 3-oxidopyrazinium salts with isopropyl-substituted acrylates.
- This approach offers good yields, regio- and stereoselectivity, and scalability potential for industrial applications.
- The dihydrochloride salt form is typically obtained by acid treatment, enhancing compound stability and facilitating handling.
- Computational studies corroborate the mechanistic pathway and support the synthetic strategy.
- Alternative methods such as post-cycloaddition substitution exist but are less commonly employed due to complexity and lower selectivity.
Concluding Remarks
The preparation of this compound is well-established through azomethine ylide cycloaddition chemistry, offering a robust and versatile synthetic route. The method’s adaptability to various substituted acrylates, including isopropyl derivatives, allows for tailored synthesis of this compound with potential applications in medicinal chemistry and related fields.
Q & A
Q. Q1. What are the established synthetic routes for 3-isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, and how can purity be validated experimentally?
Methodological Answer: Synthetic pathways often involve nucleophilic substitution or reductive amination to form the bicyclic core, followed by hydrochlorination. For example, downstream derivatives like endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol ( ) suggest the use of isopropylamine intermediates. Purification typically employs column chromatography (silica gel) or recrystallization. Purity validation requires HPLC (reverse-phase C18 columns, UV detection at 254 nm) or thin-layer chromatography (TLC) with iodine visualization . Quantitative analysis via 1H/13C NMR (D2O as solvent) and mass spectrometry (ESI-MS) is critical to confirm molecular weight (F.W. 199.12) and structural integrity .
Q. Q2. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: The compound is labeled for research use only and requires handling in a fume hood with PPE (gloves, lab coat, goggles). MedChemExpress safety guidelines emphasize avoiding inhalation or skin contact, as incomplete validation for medical applications limits toxicity data . First-aid measures for exposure include rinsing eyes/skin with water for 15 minutes and seeking medical attention. Storage should be in airtight containers at 2–8°C, away from moisture .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in pharmacological data for bicyclic amines like this compound?
Methodological Answer: Contradictions often arise from variability in receptor binding assays or pharmacokinetic profiles. To address this:
- Dose-response studies : Use in vitro models (e.g., HEK-293 cells expressing target receptors) with rigorous controls.
- Metabolite screening : Employ LC-MS/MS to identify active metabolites that may interfere with results .
- Structural analogs : Compare with derivatives like 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride () to isolate the impact of substituents on activity.
Cross-referencing with theoretical frameworks (e.g., QSAR models) can contextualize discrepancies .
Q. Q4. What advanced analytical techniques are recommended for studying stereochemical effects in this bicyclic system?
Methodological Answer: The compound’s stereochemistry (e.g., endo vs. exo isomers) significantly impacts bioactivity. Techniques include:
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers .
- X-ray crystallography : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration .
- Dynamic NMR : Monitor ring-flipping dynamics in DMSO-d6 at variable temperatures to assess conformational stability .
Q. Q5. How can computational modeling optimize the design of analogs with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer: Leverage molecular dynamics (MD) simulations to predict logP and BBB permeability. Key steps:
Docking studies : Use AutoDock Vina to model interactions with P-glycoprotein (a BBB efflux transporter).
CoMFA/CoMSIA : Develop 3D-QSAR models based on structural analogs (e.g., 8-hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride, ) to identify favorable substituents.
ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Data Analysis and Interpretation
Q. Q6. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
Methodological Answer: For IC50 determination:
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Hill slope analysis : Assess cooperativity in receptor binding .
Report confidence intervals (95%) and validate assumptions (normality, homogeneity of variance) via Shapiro-Wilk and Levene’s tests .
Structural and Functional Insights
Q. Q7. How does the isopropyl group influence the compound’s receptor binding kinetics compared to methyl or ethyl analogs?
Methodological Answer: The isopropyl moiety enhances hydrophobic interactions but may sterically hinder binding. Experimental approaches:
- Surface plasmon resonance (SPR) : Measure association/dissociation rates (ka/kd) for analogs.
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes to compare binding energetics .
Comparative studies with 3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride () reveal steric effects on affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
